2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride - 1390654-19-9

2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride

Catalog Number: EVT-1721557
CAS Number: 1390654-19-9
Molecular Formula: C9H18Cl2N2O
Molecular Weight: 241.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

The primary application of 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride derivatives, as suggested by the available information, is in the development of antihypertensive agents. Studies investigated the effects of various 9-substituted derivatives on spontaneously hypertensive rats (SHR), demonstrating significant antihypertensive activity in some cases. [] This highlights the potential of these compounds as therapeutic agents for hypertension.

Furthermore, research on similar compounds like IPSU, a selective OX2R antagonist, explores their potential in treating insomnia and sleep disorders. [, ] This suggests a broader application of 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride derivatives in modulating sleep-wake cycles.

9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (Compound 21)

    Compound Description: This compound exhibited the most potent antihypertensive activity within the 9-(2-indol-3-ylethyl) series in studies using spontaneously hypertensive rats (SHR). Its antihypertensive effect is primarily attributed to peripheral α1-adrenoceptor blockade. []

    Relevance: This compound shares the core diazaspiro[5.5]undecane structure with 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride. The key difference lies in the substitution at the 9-position, where compound 21 features a (2-indol-3-ylethyl) group and an oxygen atom replacing the nitrogen atom at position 2 in the diazaspiro ring. []

    Compound Description: This series of compounds was synthesized and screened for antihypertensive activity. Variations in the substituents at the 9-position led to differences in potency. For instance, smaller alkyl substituents on the spirolactam ring yielded compounds with activity comparable to compound 21. Conversely, larger alkyl or aryl substituents significantly diminished the antihypertensive activity. []

    Relevance: These compounds are structurally related to 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride as they share the core 1-oxa-4,9-diazaspiro[5.5]undecan-3-one structure. The primary distinction arises from the substituent at the 9-position, which varies within this series, while 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride lacks a substituent at this position and possesses a nitrogen instead of oxygen at position 1 in the diazaspiro ring. []

Ring-opened analogues of 9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

    Compound Description: These analogues, while possessing the same functional groups as compound 21, exhibited significantly reduced antihypertensive activity compared to their parent compound. []

    Relevance: While not directly containing the intact diazaspiro[5.5]undecane core, these analogues are derived from the structurally related compound 21, which shares the core structure with 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride. This highlights the importance of the cyclic structure for the observed biological activity. []

    Compound Description: This set of compounds exhibited notable antihypertensive activity. []

    Relevance: These compounds share the core 1-oxa-4,9-diazaspiro[5.5]undecan-3-one structure with several compounds discussed in the research, connecting them to 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride. The primary differences lie in the specific substituents at the 9-position and the presence of an oxygen atom instead of nitrogen at position 2 in the diazaspiro ring. []

2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU)

    Compound Description: IPSU is an orally bioavailable, brain-penetrant OX2R-selective antagonist. It has demonstrated the ability to increase sleep primarily by increasing NREM sleep. Unlike dual orexin receptor antagonists (DORAs), IPSU has a reduced tendency to disrupt the NREM/REM sleep architecture. [, , ]

    Relevance: IPSU shares the 2,9-diazaspiro[5.5]undecan-1-one core structure with 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride. The difference lies in the substituents at the 2 and 9 positions, with IPSU featuring a (1H-Indol-3-yl)methyl group at the 2 position and a (4-methoxypyrimidin-2-yl) group at the 9 position. Additionally, IPSU has a carbonyl group at the 1 position, while the target compound has it at the 3 position. [, , ]

    Compound Description: These compounds are characterized by having specific structural elements, including 1,8-diazaspiro[4.5]deca-3-ene, 1-oxa-8-azaspiro[4.5]deca-3-ene, 2,8-diazaspiro[4.5]deca-3-ene, 2-oxa-8-azaspiro[4.5]deca-3-ene, 2,9-diazaspiro[5.5]undeca-3-ene, 1-oxa-9-azaspiro[5.5]undeca-3-ene, 1,9-diazaspiro[5.5]undeca-4-ene, or 3,9-diazaspiro[5.5]undeca-1-ene. []

    Relevance: Several compounds within this group, specifically those containing the 2,9-diazaspiro[5.5]undeca- ring system, are structurally related to 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride. The primary variations occur in the position of the carbonyl group within the diazaspiro ring, the presence of additional heteroatoms in the ring, and the nature of the substituents attached to the rings. []

Properties

CAS Number

1390654-19-9

Product Name

2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride

IUPAC Name

2,9-diazaspiro[5.5]undecan-3-one;dihydrochloride

Molecular Formula

C9H18Cl2N2O

Molecular Weight

241.16 g/mol

InChI

InChI=1S/C9H16N2O.2ClH/c12-8-1-2-9(7-11-8)3-5-10-6-4-9;;/h10H,1-7H2,(H,11,12);2*1H

InChI Key

LFGPFVGPBPQCIY-UHFFFAOYSA-N

SMILES

C1CC2(CCNCC2)CNC1=O.Cl.Cl

Canonical SMILES

C1CC2(CCNCC2)CNC1=O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.